2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetic acid
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Overview
Description
2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetic acid is a heterocyclic compound that features a triazoloquinazoline core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetic acid typically involves the cyclization of appropriate precursors. One common method involves the cyclization of methyl 2-amino-2-(3,4-dihydro)-2-(3,4-dihydro-2(1H)-quinoxalinylidene) acetate with amyl nitrite in the presence of 2,2,2-trichloroacetic acid and dioxane/diethyl ether as solvents . This reaction forms the triazoloquinazoline core, which can then be further functionalized to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of eco-compatible catalysts and reaction conditions to ensure sustainability and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazoloquinazoline core.
Substitution: Various substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one: Studied for its potential as an antibacterial and antifungal agent.
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives further enhances its value in scientific research and industrial applications .
Properties
Molecular Formula |
C11H8N4O3 |
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Molecular Weight |
244.21 g/mol |
IUPAC Name |
2-(5-oxotriazolo[1,5-a]quinazolin-4-yl)acetic acid |
InChI |
InChI=1S/C11H8N4O3/c16-10(17)6-14-9-5-12-13-15(9)8-4-2-1-3-7(8)11(14)18/h1-5H,6H2,(H,16,17) |
InChI Key |
VOYNNMKKDGDDRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=CN=NN23)CC(=O)O |
Origin of Product |
United States |
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